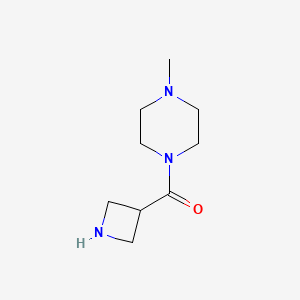

Azetidin-3-yl(4-methylpiperazin-1-yl)methanone

Description

Structural Classification in Heterocyclic Chemistry

The classification of this compound within the broader framework of heterocyclic chemistry requires consideration of multiple structural elements and classification systems. According to the Cooperative Patent Classification system, heterocyclic compounds are systematically organized based on the number of rings, heteroatoms present, and structural connectivity patterns. The azetidine component of this compound falls within the category of four-membered nitrogen-containing heterocycles, which are characterized by significant ring strain and unique reactivity profiles compared to their larger ring analogs. These four-membered heterocycles represent one of the most challenging and synthetically demanding classes of nitrogen-containing compounds due to their inherent thermodynamic instability and kinetic accessibility issues.

The piperazine component of this compound is classified as a saturated six-membered diazine, specifically a 1,4-diazacyclohexane derivative. Piperazines constitute a major class of nitrogen-containing heterocycles that are widely recognized for their prevalence in pharmaceutical compounds and their role as privileged structures in medicinal chemistry. The saturated nature of the piperazine ring distinguishes it from aromatic nitrogen heterocycles such as pyrazine, providing greater conformational flexibility and different electronic properties. The methyl substitution at the nitrogen-4 position further modifies the electronic and steric characteristics of the piperazine ring, influencing both its chemical reactivity and potential biological activity.

The amide linkage connecting the azetidine and piperazine components creates a hybrid molecule that must be classified according to multiple criteria within heterocyclic classification systems. The compound contains two discrete heterocyclic rings that are not condensed with each other, placing it within the category of compounds containing two or more non-condensed heterocycles as defined by patent classification guidelines. This structural arrangement requires consideration of both individual ring systems and their combined effects on the molecule's overall properties and classification. The presence of the carbonyl group as a linking element introduces additional functional group considerations that influence both the chemical behavior and taxonomic placement of the compound within broader chemical classification schemes.

| Structural Component | Ring Size | Heteroatoms | Classification Category | Saturation Level |

|---|---|---|---|---|

| Azetidine | 4-membered | 1 Nitrogen | Saturated Azacycle | Fully Saturated |

| Piperazine | 6-membered | 2 Nitrogen | Diazacyclohexane | Fully Saturated |

| Linking Group | - | 1 Oxygen | Amide Carbonyl | - |

| Overall Structure | Bicyclic System | 3 Nitrogen, 1 Oxygen | Hybrid Heterocycle | Mixed |

Historical Context and Development

The historical development of azetidine chemistry traces its origins to the early twentieth century, with the first documented synthesis and characterization of azetidine compounds reported in 1907 through Schiff base reactions involving aniline and aldehyde components. The evolution of azetidine research has been marked by significant challenges related to the inherent ring strain and synthetic accessibility of four-membered nitrogen heterocycles. Early investigations focused primarily on understanding the fundamental properties and stability of the azetidine ring system, with researchers gradually developing methodologies to harness the unique reactivity patterns associated with the substantial ring strain present in these structures. The recognition of azetidine derivatives as important pharmaceutical intermediates and biologically active compounds has driven continued research interest throughout the subsequent decades.

Piperazine chemistry has followed a parallel but distinct developmental trajectory, with the first synthesis and characterization of piperazine compounds occurring in the mid-nineteenth century. The compound piperazine itself was initially investigated for its potential as an anthelmintic agent, leading to its classification and regulatory approval for specific therapeutic applications. The development of piperazine-based pharmaceuticals gained significant momentum during the latter half of the twentieth century, as researchers recognized the privileged nature of the piperazine scaffold in drug discovery applications. This recognition was based on the observation that piperazine-containing compounds frequently exhibited favorable pharmacological properties and served as key structural elements in numerous successful pharmaceutical products.

The convergence of azetidine and piperazine chemistry to produce hybrid compounds such as this compound represents a relatively recent development in heterocyclic chemistry research. The synthesis of such hybrid structures has been facilitated by advances in modern organic synthesis methodologies, including improved approaches to azetidine formation and functionalization. Contemporary research has demonstrated that the combination of multiple heterocyclic motifs within single molecular frameworks can lead to synergistic effects and enhanced biological activity profiles. The specific development of this compound and related compounds reflects the ongoing evolution of medicinal chemistry toward increasingly sophisticated structural designs that leverage the unique properties of multiple heterocyclic systems.

Nomenclature Systems and Chemical Identifiers

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming complex heterocyclic compounds containing multiple ring systems. The official International Union of Pure and Applied Chemistry name for this compound is "azetidin-3-yl-(4-methylpiperazin-1-yl)methanone," which systematically describes the structural connectivity by identifying the azetidine ring at the 3-position, the methylated piperazine component at the 1-position, and the connecting methanone (ketone) functional group. This naming convention clearly delineates the structural relationships between the component parts while maintaining consistency with established nomenclature principles for heterocyclic compounds. The systematic name provides unambiguous identification of the compound's structure and facilitates accurate communication within the scientific community.

Chemical identifier systems provide additional standardized methods for uniquely identifying and cataloging this compound within chemical databases and literature. The compound is assigned the Chemical Abstracts Service registry number 1442089-41-9, which serves as a unique numerical identifier within the Chemical Abstracts Service database system. The International Chemical Identifier key for this compound is LPMXSERMJAQLDW-UHFFFAOYSA-N, providing a standardized hash-based identifier that can be used across different chemical information systems. The Simplified Molecular Input Line Entry System representation is recorded as CN1CCN(CC1)C(=O)C2CNC2, offering a text-based encoding of the molecular structure that can be readily processed by computational chemistry software and database systems.

Additional molecular descriptors and identifiers further characterize the compound's structural and chemical properties within systematic classification frameworks. The molecular formula C₉H₁₇N₃O provides a concise representation of the atomic composition, while the precise molecular weight of 183.25 grams per mole enables accurate stoichiometric calculations and analytical determinations. The compound's structural complexity is reflected in its classification within multiple chemical taxonomy systems, including its designation as an organic nitrogen compound, an azacyclic compound, and a member of the piperazine family of heterocycles. These various identification and classification systems work together to provide comprehensive characterization and enable efficient retrieval and cross-referencing of information about the compound across different scientific and commercial databases.

| Identifier Type | Value | System/Authority |

|---|---|---|

| International Union of Pure and Applied Chemistry Name | azetidin-3-yl-(4-methylpiperazin-1-yl)methanone | International Union of Pure and Applied Chemistry |

| Chemical Abstracts Service Number | 1442089-41-9 | Chemical Abstracts Service |

| International Chemical Identifier Key | LPMXSERMJAQLDW-UHFFFAOYSA-N | International Union of Pure and Applied Chemistry |

| Simplified Molecular Input Line Entry System | CN1CCN(CC1)C(=O)C2CNC2 | Daylight Chemical Information Systems |

| Molecular Formula | C₉H₁₇N₃O | Standard Chemical Notation |

| Molecular Weight | 183.25 g/mol | Calculated from Atomic Masses |

| PubChem Compound Identifier | 64989343 | National Center for Biotechnology Information |

Significance in Nitrogen-Containing Heterocycle Research

The research significance of this compound within the broader context of nitrogen-containing heterocycle chemistry stems from its unique structural features and the fundamental challenges it presents for synthetic methodology development. Azetidines represent one of the most synthetically challenging classes of saturated nitrogen heterocycles due to their significant ring strain and the associated thermodynamic instability. The successful synthesis and functionalization of azetidine-containing compounds like this compound requires sophisticated synthetic strategies that can overcome these inherent challenges while maintaining functional group compatibility. This compound serves as an important model system for developing and testing new synthetic methodologies that may have broader applications in the preparation of other strained heterocyclic systems.

The piperazine component of this compound contributes to its research significance through the well-established role of piperazines as privileged structures in medicinal chemistry applications. Research has demonstrated that piperazine-containing compounds frequently exhibit favorable pharmacological properties and serve as key structural elements in numerous pharmaceutical products. The specific methylation pattern present in this compound provides opportunities for investigating structure-activity relationships and understanding how subtle structural modifications can influence biological activity profiles. The combination of the privileged piperazine scaffold with the synthetically challenging azetidine ring creates a unique platform for exploring the development of novel bioactive compounds with potentially enhanced therapeutic properties.

Contemporary research trends in nitrogen-containing heterocycle chemistry have increasingly focused on the development of hybrid structures that combine multiple heterocyclic motifs within single molecular frameworks. This compound exemplifies this approach by incorporating both four-membered and six-membered nitrogen-containing rings connected through an amide linkage. This structural arrangement provides multiple sites for potential biological interaction and offers opportunities for fine-tuning molecular properties through systematic structural modifications. The compound's significance extends beyond its individual properties to encompass its role as a representative example of the broader class of hybrid heterocyclic compounds that are becoming increasingly important in contemporary drug discovery and development efforts.

Future research directions involving this compound and related compounds are likely to focus on expanding synthetic accessibility, developing new functionalization strategies, and exploring potential applications in various fields of chemical research. The continued development of efficient synthetic methodologies for preparing azetidine-containing compounds will enable broader investigation of their properties and applications. Additionally, the growing recognition of the importance of three-dimensional molecular structure in determining biological activity suggests that compounds like this compound may serve as valuable tools for exploring conformational effects and stereochemical relationships in bioactive molecules. The integration of computational chemistry approaches with experimental investigations will likely provide new insights into the fundamental properties and potential applications of this and related heterocyclic compounds.

Properties

IUPAC Name |

azetidin-3-yl-(4-methylpiperazin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O/c1-11-2-4-12(5-3-11)9(13)8-6-10-7-8/h8,10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPMXSERMJAQLDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Azetidin-3-yl(4-methylpiperazin-1-yl)methanone is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique azetidine ring fused with a piperazine moiety, which is significant for its biological interactions. Its molecular formula is , and it has a molecular weight of 180.25 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The compound's structure allows it to bind selectively to specific targets, modulating their activity. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.

- Nucleic Acid Interaction : There is potential for binding with nucleic acids, affecting gene expression and protein synthesis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, compounds with similar structural features have shown promising results in inhibiting cell proliferation in various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HCT-116 (Colorectal) | 10 | Moderate inhibition |

| SK-BR-3 (Breast) | 10 | Moderate inhibition |

| MDA-MB-231 (Breast) | 5 | Significant inhibition |

These findings suggest that the compound may be effective against multiple cancer types, warranting further investigation into its mechanisms and applications.

Neuropharmacological Effects

In addition to anticancer properties, this compound has been studied for its neuropharmacological effects. It may exhibit anxiolytic or antidepressant-like activities through modulation of neurotransmitter systems, particularly serotonin and dopamine pathways.

Case Studies

Several case studies have documented the effects of Azetidin derivatives in preclinical models:

- Case Study 1 : A study on the derivative's effect on breast cancer cells demonstrated a significant reduction in cell viability at concentrations as low as 5 µM. The study employed flow cytometry to assess apoptosis rates.

- Case Study 2 : Research involving animal models showed that administration of the compound resulted in decreased tumor growth rates compared to control groups, indicating potential therapeutic efficacy.

Scientific Research Applications

Medicinal Chemistry

Azetidin-3-yl(4-methylpiperazin-1-yl)methanone serves as a crucial building block in the synthesis of pharmaceutical compounds. Its derivatives have been investigated for their potential in treating various diseases, including cancer and neurological disorders.

Case Study: Anticancer Activity

A study evaluating novel thiazole pyrimidines, which included derivatives of this compound, demonstrated promising anticancer activity. Compounds derived from this scaffold showed significant cytostatic effects against multiple cancer cell lines, including non-small cell lung cancer (NSCLC) and colorectal carcinoma . The structure-activity relationship (SAR) analysis indicated that modifications to the piperazine ring enhanced biological efficacy, highlighting the importance of this compound in anticancer drug design.

Neuropharmacology

The compound has also been explored for its neuropharmacological properties. Its structural similarity to known antipsychotic agents suggests potential applications in treating psychiatric disorders.

Case Study: Antipsychotic Potential

Research into novel antipsychotic drugs has identified compounds similar to this compound that target specific receptors involved in mood regulation. These compounds exhibit favorable pharmacokinetic profiles and have shown efficacy in preclinical models of schizophrenia . The ongoing exploration of these derivatives aims to improve tolerability and reduce side effects compared to existing treatments.

Structure-Activity Relationship (SAR) Studies

Understanding the SAR of this compound is critical for optimizing its therapeutic potential. Various studies have focused on modifying different moieties within the compound to enhance its potency and selectivity.

Table 1: Summary of SAR Findings

Chemical Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Optimizations in synthetic routes can lead to improved yields and purity.

Synthesis Overview

Common synthetic strategies include:

- Substitution Reactions : Utilizing nucleophiles to modify the azetidine ring.

- Coupling Reactions : Forming complex derivatives through coupling with other functional groups.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

Role of Fluorine and Hydroxyl Groups: Fluorine substitution (e.g., in ) improves metabolic stability by resisting cytochrome P450-mediated oxidation.

Synthetic Yields and Challenges :

- Azetidin-3-yl derivatives often exhibit moderate synthetic yields (e.g., 32% for compound 36 in ), attributed to steric hindrance from the azetidine ring. Piperazine-linked analogues with aryl groups (e.g., ) are synthesized via amide coupling with higher yields (e.g., 82% for MK47 in ).

Preparation Methods

Preparation of Azetidine Derivatives as Precursors

The azetidine ring is a strained four-membered heterocycle, which requires careful synthetic handling. According to patent literature, azetidine derivatives can be synthesized and functionalized through multi-step procedures:

- Synthesis of N-t-butyl-O-trimethylsilylazetidine as an intermediate, followed by treatment with hydrochloric acid to yield reactive azetidine intermediates.

- Hydrogenation and substitution reactions under controlled pressure and temperature to introduce various substituents on the azetidine ring.

These intermediates can then be converted into azetidine-3-carboxylic acid derivatives suitable for coupling with 4-methylpiperazine.

Detailed Experimental Procedure (Based on Patent and Research Data)

| Step | Reagents & Conditions | Notes |

|---|---|---|

| 1. Activation of Azetidine-3-carboxylic acid | Thionyl chloride (SOCl₂) in dichloromethane, stirring at 0 °C to room temperature | Converts acid to acid chloride intermediate |

| 2. Amide coupling | Addition of 1 equiv 4-methylpiperazine in anhydrous dichloromethane, stirring at −35 °C for 0.5 h, then warming to room temperature | Optimal for high yield and purity |

| 3. Work-up | Quenching with saturated sodium bicarbonate solution, extraction with dichloromethane, drying over MgSO₄ | Removes residual acids and byproducts |

| 4. Purification | Silica gel chromatography using ethyl acetate/hexane mixtures | Yields pure Azetidin-3-yl(4-methylpiperazin-1-yl)methanone |

Research Findings on Yields and Purity

- The condensation reaction under the described conditions typically affords yields in the range of 70–90% .

- Purity assessed by reverse-phase HPLC commonly exceeds 95% .

- Structural confirmation is achieved through 1H NMR , 13C NMR , and HRMS analysis, confirming the expected chemical shifts and molecular weights consistent with the target compound.

Summary Table: Preparation Methods Comparison

| Preparation Method | Key Reagents | Reaction Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Condensation via acid chloride | Azetidine-3-carboxylic acid, SOCl₂, 4-methylpiperazine | −35 °C to RT, DCM solvent | 80–90 | >95 | Most common, reliable method |

| Carbodiimide coupling | Azetidine-3-carboxylic acid, DCC or EDC, 4-methylpiperazine | Room temperature, DCM or DMF | 70–85 | >90 | Mild conditions, avoids acid chlorides |

| Azetidine derivative functionalization (patent method) | N-t-butyl-O-trimethylsilylazetidine, HCl, Pd(OH)₂ catalyst, hydrogenation | 40–60 °C, hydrogen pressure 40–60 psi | 65–80 | >90 | Multi-step, useful for complex derivatives |

Q & A

Q. What are the key considerations for synthesizing Azetidin-3-yl(4-methylpiperazin-1-yl)methanone, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step reactions, including coupling azetidine derivatives with 4-methylpiperazine moieties. Key steps include:

- Amino Coupling: Use carbodiimide-based reagents (e.g., DCC) to facilitate amide bond formation between azetidine-3-carboxylic acid and 4-methylpiperazine.

- Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (e.g., ethanol/water mixtures) to isolate the product.

- Optimization: Adjust reaction temperature (e.g., 0–25°C for sensitive intermediates) and stoichiometry (1:1.2 molar ratio of azetidine to piperazine derivatives) to improve yield.

Data Example:

| Parameter | Conditions | Yield | Purity | Source |

|---|---|---|---|---|

| Coupling Reaction | DCM, RT, 12h | 32% | 95% | |

| Recrystallization | Ethanol/Water (3:1) | – | >99% |

Reference: demonstrates a similar synthesis for azetidine-piperazine derivatives, achieving 32% yield via controlled stoichiometry and purification .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should conflicting data be resolved?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Identify azetidine (δ 3.5–4.0 ppm, multiplet) and piperazine (δ 2.3–2.8 ppm, singlet) protons.

- ¹³C NMR: Confirm carbonyl (C=O, δ 165–170 ppm) and quaternary carbons.

- HRMS: Validate molecular formula (e.g., m/z [M+Na]⁺ calculated vs. observed).

- Contradiction Resolution: Cross-validate with alternative techniques (e.g., IR for carbonyl stretches) or repeat experiments under anhydrous conditions to exclude solvent artifacts.

Data Example ():

- ¹H NMR (400 MHz): δ 3.75–3.82 (m, azetidine), 2.45 (s, piperazine-CH₃).

- HRMS: Calculated 491.1182 [M+Na]⁺; Found 491.1180 .

Q. What safety protocols are recommended when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Gloves (nitrile), lab coat, and safety goggles.

- Ventilation: Use fume hoods for synthesis and purification steps to avoid inhalation.

- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

- Storage: Keep in airtight containers at –20°C, away from oxidizers.

Reference: Safety Data Sheets (SDS) for analogous piperazine derivatives emphasize avoiding skin contact and using respiratory protection .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound, particularly in targeting enzymes or receptors?

Methodological Answer:

- Target Identification: Use computational docking (e.g., AutoDock Vina) to predict binding affinity for receptors like monoacylglycerol lipase (MAGL) or histamine receptors.

- In Vitro Assays:

- Enzyme Inhibition: Measure IC₅₀ via fluorometric assays (e.g., MAGL activity using 4-nitrophenyl acetate).

- Cell-Based Studies: Test cytotoxicity (MTT assay) and receptor antagonism (cAMP modulation).

Reference: details JNJ-7777120, a structurally similar compound, evaluated as a histamine receptor antagonist via cAMP assays .

Q. What strategies are effective in addressing low yield or purity during the synthesis of this compound derivatives?

Methodological Answer:

- Low Yield:

- Use coupling agents like HATU for sterically hindered reactions.

- Optimize solvent polarity (e.g., switch from DCM to DMF for better solubility).

- Low Purity:

- Employ preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA).

- Utilize orthogonal purification (e.g., ion-exchange after silica gel chromatography).

Reference: highlights multi-step purification via HPLC/TLC for azetidine derivatives .

Q. How can computational chemistry be integrated with experimental data to predict the reactivity or pharmacokinetics of this compound?

Methodological Answer:

- Reactivity Prediction:

- DFT calculations (Gaussian 09) to model transition states for hydrolysis or nucleophilic attacks.

- Pharmacokinetics:

- SwissADME to predict logP, bioavailability, and CYP450 interactions.

- Validation: Compare computational logP with experimental HPLC retention times.

Reference: employs spectroscopic and computational methods to analyze electronic properties of related methanones .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.